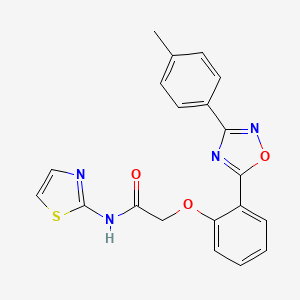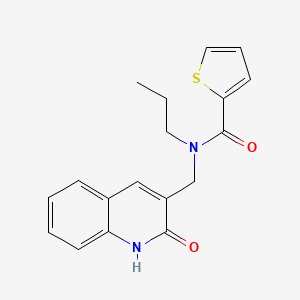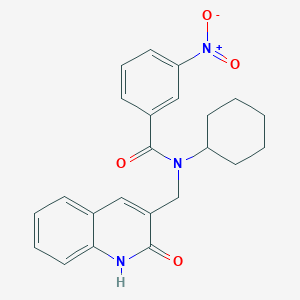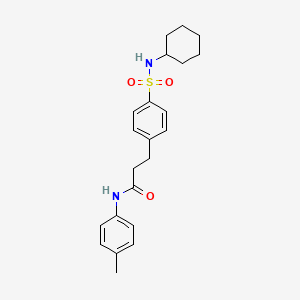
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 by researchers at the University of Dundee and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mécanisme D'action
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of CDKs and DYRKs. These kinases are involved in the regulation of cell cycle progression, and their dysregulation is a hallmark of cancer cells. By inhibiting these kinases, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is thought to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy. In addition, 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is its potent inhibitory activity against CDKs and DYRKs, making it a valuable tool for studying these kinases and their roles in cell cycle regulation. However, one limitation of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is its relatively low selectivity, as it can inhibit other kinases in addition to CDKs and DYRKs. This can make it difficult to interpret the results of experiments using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, as the observed effects may be due to off-target effects rather than specific inhibition of CDKs or DYRKs.
Orientations Futures
There are several potential future directions for research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide. One area of interest is the development of more selective inhibitors of CDKs and DYRKs, which could be used to better understand the roles of these kinases in cell cycle regulation and to develop more effective cancer therapies. Another area of interest is the investigation of the anti-inflammatory effects of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide, which could lead to the development of new treatments for inflammatory diseases. Finally, the potential use of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide as a tool for studying other kinases and their roles in disease could also be explored.
Méthodes De Synthèse
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide involves several steps, starting with the reaction of p-tolylamine with 3-bromo-1-propanol to form the corresponding amine. This is followed by reaction with N-cyclohexylsulfonyl chloride to form the sulfonamide intermediate, which is then coupled with 4-bromoaniline to form the final product. The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to be a potent inhibitor of several kinases, including CDKs (cyclin-dependent kinases) and DYRKs (dual-specificity tyrosine phosphorylation-regulated kinases). These kinases play important roles in cell cycle regulation and are often dysregulated in cancer cells, making them attractive targets for cancer therapy. 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(p-tolyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Propriétés
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-7-12-19(13-8-17)23-22(25)16-11-18-9-14-21(15-10-18)28(26,27)24-20-5-3-2-4-6-20/h7-10,12-15,20,24H,2-6,11,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGESRTVIDMTTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)

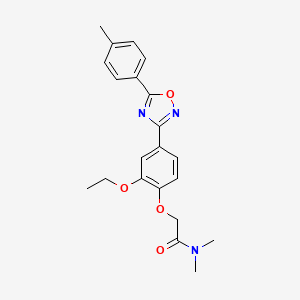
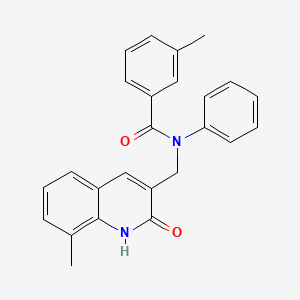
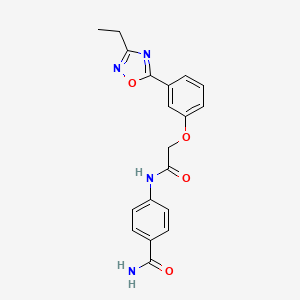
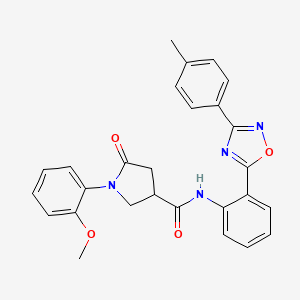
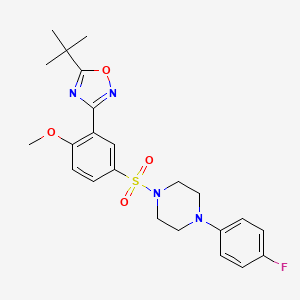

![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)
